
2,2'-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with tert-butyl groups and linked to phenylquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) typically involves the reaction of 4-tert-butylpyridine with 4-phenylquinoline under specific conditions. One common method is a one-pot procedure that allows for the efficient formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like nickel complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or quinoline rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) has several scientific research applications:
Coordination Chemistry:
Catalysis: The compound is used in catalytic reactions, particularly in the synthesis of organic compounds and polymers.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biomedical Research: Although less common, the compound’s derivatives are explored for potential biological activities and therapeutic applications.
作用機序
The mechanism by which 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) exerts its effects is primarily through its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, influencing the electronic properties and reactivity of the metal center. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the tert-butyl and phenylquinoline groups.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in having tert-butyl groups but differs in the overall structure and properties.
2,6-Di-tert-butylpyridine: Shares the tert-butyl substitution but lacks the quinoline moieties.
Uniqueness
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is unique due to its combination of tert-butyl and phenylquinoline groups, which confer specific steric and electronic properties.
特性
CAS番号 |
922171-43-5 |
|---|---|
分子式 |
C39H31N3 |
分子量 |
541.7 g/mol |
IUPAC名 |
2-[4-tert-butyl-6-(4-phenylquinolin-2-yl)pyridin-2-yl]-4-phenylquinoline |
InChI |
InChI=1S/C39H31N3/c1-39(2,3)28-22-35(37-24-31(26-14-6-4-7-15-26)29-18-10-12-20-33(29)40-37)42-36(23-28)38-25-32(27-16-8-5-9-17-27)30-19-11-13-21-34(30)41-38/h4-25H,1-3H3 |
InChIキー |
DZSRNGKSDRNZHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC(=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


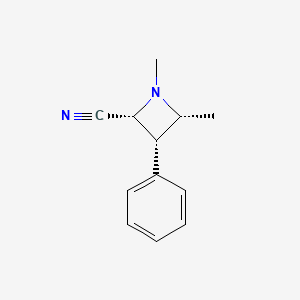

![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
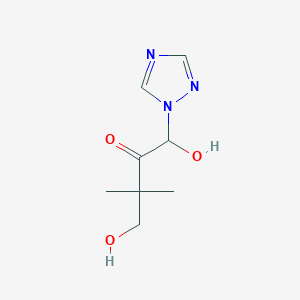
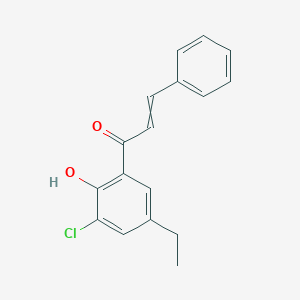
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)

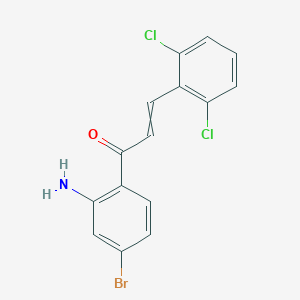
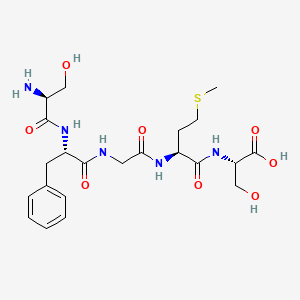
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
![2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199386.png)
